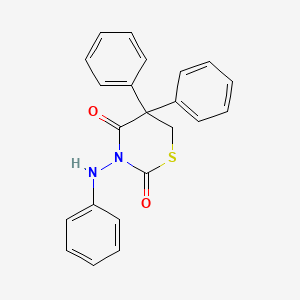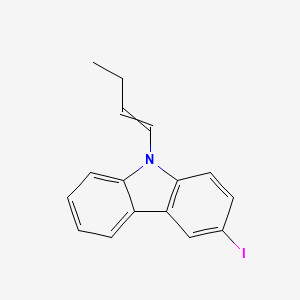
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole: is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the but-1-en-1-yl and iodo substituents on the carbazole core enhances its reactivity and potential utility in various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the carbazole core. This can be achieved through various methods, including the cyclization of biphenylamine derivatives.
Alkenylation: The but-1-en-1-yl group is introduced through a palladium-catalyzed Heck reaction, where the iodo-carbazole reacts with but-1-ene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to biological effects.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (E)-but-1-en-1-ylbenzene
Uniqueness
9-(But-1-EN-1-YL)-3-iodo-9H-carbazole is unique due to the presence of both the but-1-en-1-yl and iodo substituents on the carbazole core. This combination enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
94769-48-9 |
|---|---|
Fórmula molecular |
C16H14IN |
Peso molecular |
347.19 g/mol |
Nombre IUPAC |
9-but-1-enyl-3-iodocarbazole |
InChI |
InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3 |
Clave InChI |
NPBLSXHASQPDSA-UHFFFAOYSA-N |
SMILES canónico |
CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)

![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)


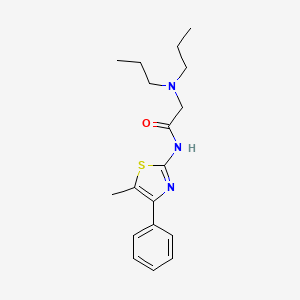
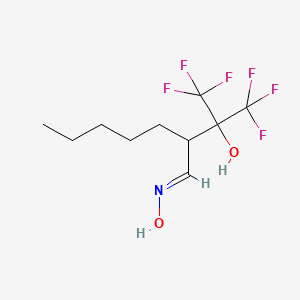
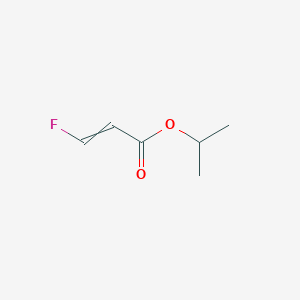
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
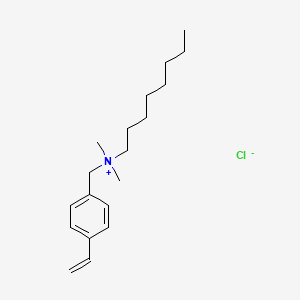
![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
